Cholesterol, trifluoroacetate
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Overview
Description
Cholesterol, trifluoroacetate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal cells. The trifluoroacetate group is introduced to enhance the compound’s stability and improve its chromatographic properties. This compound is particularly useful in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) for the quantification of sterols and their oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol, trifluoroacetate typically involves the derivatization of cholesterol using trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the cholesterol molecule. The trifluoroacetylation process ensures the derivatization of all hydroxyl groups present in the cholesterol molecule, resulting in a more stable and easily detectable derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale derivatization reactions using trifluoroacetic anhydride. The process is optimized to ensure high yield and purity of the final product, which is crucial for its application in analytical techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol, trifluoroacetate primarily undergoes substitution reactions due to the presence of the trifluoroacetate group. This group can be replaced by other functional groups under specific conditions. Additionally, the compound can participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Cholesterol, trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a standard in GC-MS for the quantification of sterols and their oxidation products.
Biology: Employed in studies involving the metabolism and oxidation of sterols.
Medicine: Utilized in the development of diagnostic tools for detecting and quantifying cholesterol oxidation products in biological samples.
Industry: Applied in the quality control of pharmaceuticals and food products containing sterols.
Mechanism of Action
The mechanism of action of cholesterol, trifluoroacetate primarily involves its role as a derivatizing agent in analytical chemistry. The trifluoroacetate group enhances the stability and detectability of cholesterol and its oxidation products in GC-MS. This allows for more accurate quantification and analysis of these compounds in various samples .
Molecular Targets and Pathways: In biological systems, this compound can be used to study the pathways of cholesterol oxidation and metabolism. It helps in identifying the molecular targets involved in these processes, such as enzymes and intermediates .
Comparison with Similar Compounds
Cholesterol, acetate: Another derivative of cholesterol used in analytical chemistry, but with different chromatographic properties.
Cholesterol, benzoate: Used for similar purposes but may have different stability and reactivity profiles.
Cholesterol, silyl ether: Commonly used in GC-MS but may not offer the same level of stability as the trifluoroacetate derivative.
Uniqueness: Cholesterol, trifluoroacetate stands out due to its enhanced stability and improved chromatographic properties. These features make it particularly useful for trace analysis and quantification of sterols and their oxidation products in complex samples .
Properties
CAS No. |
2665-02-3 |
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Molecular Formula |
C29H45F3O2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C29H45F3O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(34-26(33)29(30,31)32)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 |
InChI Key |
CHGXNBNSBAPZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(F)(F)F)C)C |
Origin of Product |
United States |
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